molecular formula C15H16ClN3O3S B14150460 4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride CAS No. 677326-83-9

4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride

Cat. No.: B14150460
CAS No.: 677326-83-9
M. Wt: 353.8 g/mol
InChI Key: XUYGUAWOYYFINU-UHFFFAOYSA-N
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Description

4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a dimethylamino group, a ureido group, and a benzenesulfonyl chloride group. These functional groups contribute to its reactivity and versatility in chemical synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride typically involves multiple steps. One common method includes the reaction of 4-dimethylaminobenzoyl chloride with urea to form the intermediate 4-[3-(4-Dimethylamino-phenyl)-ureido]-benzoic acid. This intermediate is then reacted with chlorosulfonic acid to yield the final product, this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and peracids are used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.

    Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products Formed

    Substitution Products: Sulfonamides, sulfonate esters, and sulfonate thiols.

    Oxidation Products: N-oxides of the dimethylamino group.

    Reduction Products: Primary amines and corresponding alcohols or thiols.

Scientific Research Applications

4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide or sulfonate derivatives. This reactivity is exploited in various chemical modifications and synthesis processes. The dimethylamino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminobenzoyl chloride: Shares the dimethylamino and benzoyl chloride groups but lacks the ureido and sulfonyl chloride groups.

    4-Dimethylaminophenyl isocyanate: Contains the dimethylamino group and isocyanate functionality, used in different synthetic applications.

    4-Dimethylaminophenyl sulfonyl chloride: Similar sulfonyl chloride group but lacks the ureido functionality

Uniqueness

4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride is unique due to the presence of both ureido and sulfonyl chloride groups, which provide distinct reactivity patterns and applications. The combination of these functional groups allows for versatile chemical modifications and synthesis routes, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

677326-83-9

Molecular Formula

C15H16ClN3O3S

Molecular Weight

353.8 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]carbamoylamino]benzenesulfonyl chloride

InChI

InChI=1S/C15H16ClN3O3S/c1-19(2)13-7-3-11(4-8-13)17-15(20)18-12-5-9-14(10-6-12)23(16,21)22/h3-10H,1-2H3,(H2,17,18,20)

InChI Key

XUYGUAWOYYFINU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

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